molecular formula C21H16ClN3O2 B11563740 N-(4-{[(2E)-2-benzylidenehydrazinyl]carbonyl}phenyl)-2-chlorobenzamide

N-(4-{[(2E)-2-benzylidenehydrazinyl]carbonyl}phenyl)-2-chlorobenzamide

Cat. No.: B11563740
M. Wt: 377.8 g/mol
InChI Key: XPQLITVSOIGZCU-OEAKJJBVSA-N
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Description

2-CHLORO-N-(4-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated benzamide group and a hydrazinecarbonyl moiety. It has been studied for its potential biological activities and its role in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N-(4-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE typically involves the condensation of 2-chlorobenzoyl chloride with 4-aminobenzohydrazide in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then treated with benzaldehyde to form the final product through a Schiff base formation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-N-(4-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated benzamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran (THF).

    Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-CHLORO-N-(4-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-CHLORO-N-(4-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of AChE or BChE, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-CHLORO-N-(4-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE exhibits unique properties due to the presence of the phenylmethylidene hydrazinecarbonyl group. This structural feature contributes to its distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H16ClN3O2

Molecular Weight

377.8 g/mol

IUPAC Name

N-[4-[[(E)-benzylideneamino]carbamoyl]phenyl]-2-chlorobenzamide

InChI

InChI=1S/C21H16ClN3O2/c22-19-9-5-4-8-18(19)21(27)24-17-12-10-16(11-13-17)20(26)25-23-14-15-6-2-1-3-7-15/h1-14H,(H,24,27)(H,25,26)/b23-14+

InChI Key

XPQLITVSOIGZCU-OEAKJJBVSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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